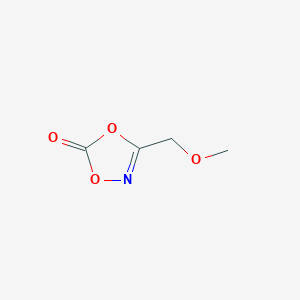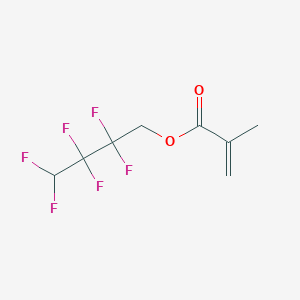
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate is a fluorinated methacrylate ester with the molecular formula C8H8F6O2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2,2,3,3,4,4-hexafluorobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymerization: Fluorinated polymers with high thermal and chemical resistance.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 2,2,3,3,4,4-hexafluorobutanol.
Applications De Recherche Scientifique
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its chemical stability and low toxicity.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The fluorinated groups provide high thermal stability and chemical resistance, while the methacrylate group allows for easy polymerization. The molecular targets and pathways involved include the formation of covalent bonds with other monomers during polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
2,2,3,3,4,4-Hexafluorobutyl 2-methylprop-2-enoate stands out due to its specific combination of fluorinated groups and methacrylate ester, providing a unique balance of chemical resistance, thermal stability, and polymerization capability. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
45168-50-1 |
|---|---|
Formule moléculaire |
C8H8F6O2 |
Poids moléculaire |
250.14 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexafluorobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(11,12)8(13,14)6(9)10/h6H,1,3H2,2H3 |
Clé InChI |
IKZYSJAHCZYFHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(C(C(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
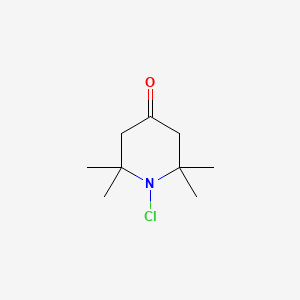
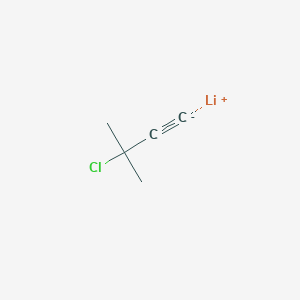
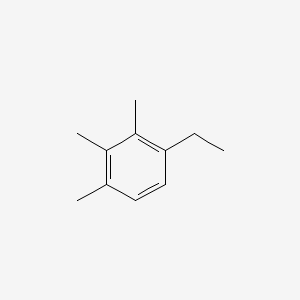
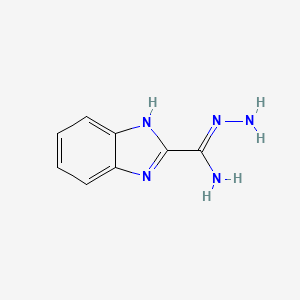
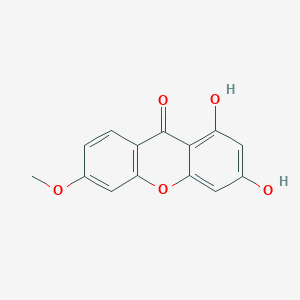
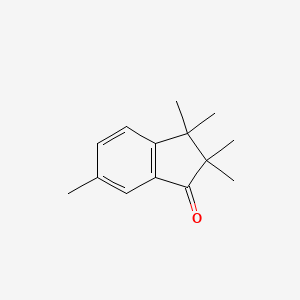
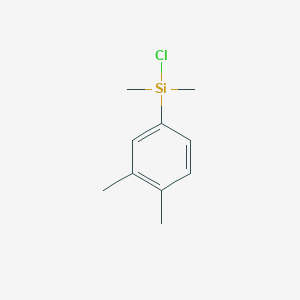
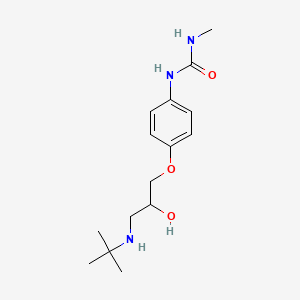
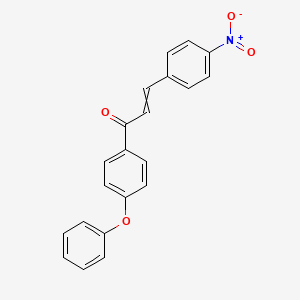
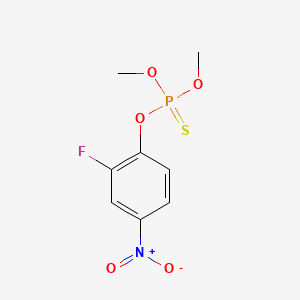
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
